3,8-Dinitro-6-phenylphenanthridinium chloride
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Overview
Description
3,8-Dinitro-6-phenylphenanthridinium chloride is a chemical compound with the molecular formula C19H12ClN3O4. It is known for its unique structure, which includes a phenanthridinium core substituted with nitro and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dinitro-6-phenylphenanthridinium chloride typically involves the nitration of 6-phenylphenanthridine. The nitration process introduces nitro groups at the 3 and 8 positions of the phenanthridine ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The resulting dinitro compound is then converted to its chloride salt form through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,8-Dinitro-6-phenylphenanthridinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,8-diamino-6-phenylphenanthridinium chloride.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3,8-Dinitro-6-phenylphenanthridinium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent.
Medicine: Explored for its anti-tumor and anti-viral properties.
Mechanism of Action
The mechanism of action of 3,8-Dinitro-6-phenylphenanthridinium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to anti-tumor and anti-viral effects. The compound’s nitro groups also play a role in its reactivity and interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: Similar structure but with amino groups instead of nitro groups.
Isometamidium chloride: Another phenanthridinium compound used as a trypanocidal agent.
Uniqueness
3,8-Dinitro-6-phenylphenanthridinium chloride is unique due to its specific substitution pattern and the presence of nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
94094-41-4 |
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Molecular Formula |
C19H12ClN3O4 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
3,8-dinitro-6-phenylphenanthridin-5-ium;chloride |
InChI |
InChI=1S/C19H11N3O4.ClH/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12;/h1-11H;1H |
InChI Key |
GBUAJSFEZBCPII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[NH+]2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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